molecular formula C10H15NSSi B13770710 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole CAS No. 878018-23-6

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole

Katalognummer: B13770710
CAS-Nummer: 878018-23-6
Molekulargewicht: 209.38 g/mol
InChI-Schlüssel: DNCIFBHVCUVKEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl and trimethylsilylethynyl groups. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole typically involves the cyclization of appropriate thioamides with alkynes under specific conditions. One common method includes the use of Jacobsen cyclization, where thioamides react with alkynes in the presence of a catalyst such as potassium ferricyanide . The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilylethynyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

878018-23-6

Molekularformel

C10H15NSSi

Molekulargewicht

209.38 g/mol

IUPAC-Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H15NSSi/c1-8-10(11-9(2)12-8)6-7-13(3,4)5/h1-5H3

InChI-Schlüssel

DNCIFBHVCUVKEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)C)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.